Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
The molecular structure of ECTC is represented by the formula C10H8ClNO4S2. The InChI code for a similar compound, ethyl 1H-1lambda3-thiophene-3-carboxylate, is 1S/C7H9O2S/c1-2-9-7(8)6-3-4-10-5-6/h3-5,10H,2H2,1H3 .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate, have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Antimicrobial Activity
A series of thiophene derivatives, including Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities . These compounds have shown promising results against various microbial species .
Antioxidant Activity
Thiophene derivatives have also been evaluated for their antioxidant activity . Some compounds have exhibited excellent antioxidant activity, which can be beneficial in various health conditions related to oxidative stress .
Anticorrosion Activity
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Some compounds have shown high anticorrosion efficiency .
Anticancer Activity
Thiophene derivatives have been evaluated for their antiproliferative activity against various cancer cell lines . Some compounds have shown effective cytotoxic activity against human lung cancer cell line (A-549) .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-chlorosulfonylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWKVKATPUXMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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